molecular formula C34H21Cl B13920275 9,9'-(5-Chloro-1,3-phenylene)diphenanthrene

9,9'-(5-Chloro-1,3-phenylene)diphenanthrene

Cat. No.: B13920275
M. Wt: 465.0 g/mol
InChI Key: TTWDNKYZUHWLEJ-UHFFFAOYSA-N
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Description

9,9'-(5-Chloro-1,3-phenylene)diphenanthrene is a polycyclic aromatic hydrocarbon (PAH) featuring two phenanthrene units bridged by a 5-chloro-substituted 1,3-phenylene group. This structural motif introduces steric rigidity and electronic modulation due to the chlorine atom’s electron-withdrawing nature.

Properties

Molecular Formula

C34H21Cl

Molecular Weight

465.0 g/mol

IUPAC Name

9-(3-chloro-5-phenanthren-9-ylphenyl)phenanthrene

InChI

InChI=1S/C34H21Cl/c35-26-18-24(33-20-22-9-1-3-11-27(22)29-13-5-7-15-31(29)33)17-25(19-26)34-21-23-10-2-4-12-28(23)30-14-6-8-16-32(30)34/h1-21H

InChI Key

TTWDNKYZUHWLEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC(=CC(=C4)Cl)C5=CC6=CC=CC=C6C7=CC=CC=C75

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9’-(5-Chloro-1,3-phenylene)diphenanthrene typically involves a multi-step process. One common method includes the following steps :

    Starting Materials: 1,3-dibromo-5-chlorobenzene and 9-phenanthrene boronic acid.

    Catalyst: Palladium(II) acetate.

    Ligand: Tri(o-tolyl)phosphine.

    Solvent: Toluene.

    Reaction Conditions: The reaction mixture is heated under reflux conditions.

The reaction proceeds through a Suzuki coupling reaction, where the boronic acid reacts with the dibromo compound in the presence of the palladium catalyst and ligand to form the desired product.

Industrial Production Methods

Industrial production methods for 9,9’-(5-Chloro-1,3-phenylene)diphenanthrene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

9,9’-(5-Chloro-1,3-phenylene)diphenanthrene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of phenanthrenequinone derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted phenanthrene derivatives.

Scientific Research Applications

9,9’-(5-Chloro-1,3-phenylene)diphenanthrene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 9,9’-(5-Chloro-1,3-phenylene)diphenanthrene involves its interaction with specific molecular targets. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

9,9'-(5-Bromo-1,3-phenylene)biscarbazole

Structural Similarities : Both compounds feature a central 1,3-phenylene bridge with halogen substitution (Cl vs. Br). The brominated derivative, however, incorporates carbazole units instead of phenanthrene, enhancing its charge-transport properties .

Electrochromic Performance :

  • The brominated biscarbazole copolymer (PBPBC) exhibits a high transmittance variation (ΔT) of 53.4% at 1050 nm and a coloration efficiency (η) of 232.1 cm²/C, critical for ECDs .

Optical Properties :

  • The brominated compound’s copolymers show distinct colorimetric shifts (e.g., P(BPBC-co-CDT) transitions from yellow to blue at 0.8 V) due to π-π* transitions in the visible spectrum . Chloro-substituted analogs may exhibit blue-shifted absorption peaks due to stronger electron withdrawal.
Dichlorophenanthrene Derivatives

3,9-Dichlorophenanthrene and 9,10-Dichlorophenanthrene :

  • These isomers differ in chlorine substitution positions. 3,9-Dichlorophenanthrene (C₁₄H₈Cl₂, MW 247.12) has a para-dichloro arrangement, while 9,10-dichlorophenanthrene features adjacent chlorines on the central phenanthrene ring .
  • Reactivity : Adjacent chlorines in 9,10-dichlorophenanthrene may facilitate electrophilic substitution at the peri-positions, whereas the 3,9-isomer’s symmetry could enhance crystallinity in materials .
  • Electronic Effects : Both compounds exhibit reduced π-electron density compared to unsubstituted phenanthrene, but the 5-chloro-1,3-phenylene bridge in the target compound creates a more extended conjugated system, favoring charge delocalization.
Spiro[cyclopenta[1,2-c:4,3-c′]diphenanthrene-9,9′-xanthene] (4b)
  • This spiro-fused helicene-like compound shares a diphenanthrene backbone but incorporates a xanthene moiety, enabling unique photophysical properties (e.g., fluorescence quantum yield modulation) .
  • Unlike the chloro-bridged diphenanthrene, 4b’s spiro structure introduces non-planarity, reducing aggregation in thin films—a critical factor for OLED applications .

Key Data Tables

Table 1. Comparative Properties of Halogen-Substituted PAHs
Compound Molecular Formula Halogen Key Application Transmittance Variation (ΔT) Coloration Efficiency (η, cm²/C)
9,9'-(5-Bromo-1,3-phenylene)biscarbazole C₃₀H₁₉BrN₂ Br Electrochromic devices 53.4% (at 1050 nm) 232.1
3,9-Dichlorophenanthrene C₁₄H₈Cl₂ Cl Material intermediates N/A N/A
9,10-Dichlorophenanthrene C₁₄H₈Cl₂ Cl Organic synthesis N/A N/A
Table 2. Electronic Effects of Halogen Substituents
Halogen Electronegativity Atomic Radius (Å) Expected Impact on PAHs
Cl 3.16 0.99 Stronger electron withdrawal, blue-shifted absorption
Br 2.96 1.14 Moderate electron withdrawal, higher polarizability

Research Implications and Gaps

  • Comparative studies with its brominated counterpart are needed to quantify halogen effects on device lifetime and efficiency.
  • Dichlorophenanthrene isomers highlight the importance of substitution patterns in tuning optoelectronic properties, suggesting that the 5-chloro-1,3-phenylene bridge’s geometry could optimize charge transport in thin-film applications .

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